Calcium acetate carbonate

Description

Properties

CAS No. |

68307-88-0 |

|---|---|

Molecular Formula |

C3H4CaO5 |

Molecular Weight |

160.14 g/mol |

IUPAC Name |

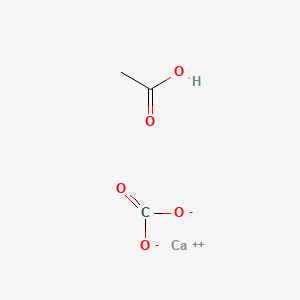

calcium;acetic acid;carbonate |

InChI |

InChI=1S/C2H4O2.CH2O3.Ca/c1-2(3)4;2-1(3)4;/h1H3,(H,3,4);(H2,2,3,4);/q;;+2/p-2 |

InChI Key |

UJGSZMARTYUAQQ-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)O.C(=O)([O-])[O-].[Ca+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Calcium Carbonate

Chemical Structure and Properties

Calcium acetate and calcium carbonate differ fundamentally in composition and solubility. Calcium carbonate (CaCO₃) is a naturally occurring mineral with trigonal (calcite) or orthorhombic (aragonite) crystal structures, while calcium acetate is a synthetic, water-soluble salt. Key differences include:

Calcium acetate’s solubility enables its use in aqueous systems, such as bio-based concrete repair solutions, whereas calcium carbonate’s insolubility makes it ideal as a filler in polymers and construction materials .

Other Related Compounds

While calcium acetate and carbonate are primary comparators, other calcium salts include:

- Calcium Citrate : Better solubility at neutral pH, used in dietary supplements but less effective for phosphate binding .

- Calcium Chloride : Preferred in MICP for strength but increases NH₃ emissions and soil salinity .

- Calcium Gluconate: Used intravenously for acute hypocalcemia but unsuitable for chronic management .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.